Lipophilicity (XLogP3) Comparison: Enhanced Membrane Partitioning vs. Efaproxiral Free Acid
The target compound exhibits a substantially higher computed lipophilicity (XLogP3) compared to efaproxiral free acid, driven by the replacement of the polar carboxylic acid with the hydrophobic 2-methylbenzenecarboxylate ester [1][2]. This increase in XLogP3 is predicted to enhance passive membrane permeability, a property that is critical for intracellular target engagement and oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 [1] |
| Comparator Or Baseline | Efaproxiral free acid (CID 122335): XLogP3 = 3.7 [2] |
| Quantified Difference | ΔXLogP3 = +1.5 (approx. 1.4× increase) |
| Conditions | XLogP3 algorithm, PubChem computed descriptors (2025.09.15 release) [1][2] |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion and potential for enhanced tissue distribution, a key consideration when selecting a prodrug candidate for hypoxic tissue targeting where efaproxiral's free acid may exhibit limited permeability.
- [1] PubChem. 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 2-methylbenzenecarboxylate. CID 1472746. National Center for Biotechnology Information. View Source
- [2] PubChem. Efaproxiral. CID 122335. National Center for Biotechnology Information. View Source
